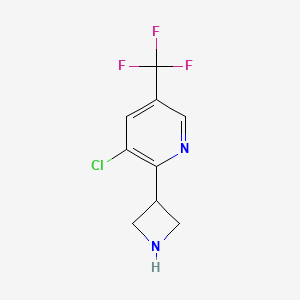

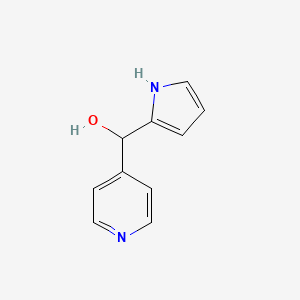

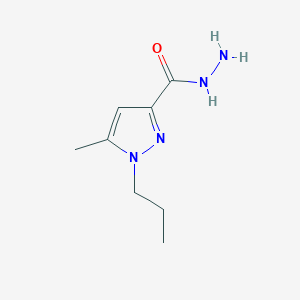

![molecular formula C9H9N3O2 B1473026 5-méthyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate de méthyle CAS No. 1630906-55-6](/img/structure/B1473026.png)

5-méthyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteurs de kinase multi-cibles et inducteurs d'apoptose

Les dérivés de pyrrolo[2,3-d]pyrimidine se sont avérés être de potentiels inhibiteurs de kinase multi-cibles et inducteurs d'apoptose . Ils ont montré des effets cytotoxiques prometteurs contre différentes lignées cellulaires cancéreuses . Plus précisément, le composé 5k a présenté une activité significative contre les enzymes EGFR, Her2, VEGFR2 et CDK2 .

Applications anticancéreuses

Dans une autre étude, des dérivés de pyrrolo[2,3-d]pyrimidine ont été synthétisés et testés in vitro contre sept lignées cellulaires cancéreuses humaines sélectionnées . Les composés 14a, 16b et 18b se sont avérés être les plus actifs contre MCF7 . Le composé 17 a également montré des effets cytotoxiques prometteurs contre HePG2 et PACA2 .

Potentiel antidiabétique

Des hybrides liés à la pyrrolo[2,3-d]pyrimidine ont été conçus, synthétisés et étudiés pour leur potentiel antidiabétique in vitro . Leur puissance a été corrélée mécanistiquement via l'amarrage moléculaire et la modélisation MD .

Inhibiteurs de JAK1

Grâce à la modification du lieur 3-aminopipéridine dans le tofacitinib, des inhibiteurs de JAK1 hautement sélectifs avec une puissance nanomolaire dans un test sanguin humain ont été découverts . Des améliorations en termes de puissance et de sélectivité de JAK1 ont été obtenues grâce à des modifications structurelles suggérées par l'analyse cristallographique aux rayons X .

Applications biologiques larges

Les composés contenant le motif pyrrolo[2,3-d]pyrimidine présentent de larges applications biologiques telles que des activités antibactériennes, antifongiques, modulateurs des récepteurs A1 et A3 de l'adénosine, inhibiteurs de la protéine kinase B, anti-inflammatoires, anticancéreux, antifolates, antiviraux et antimycobactériens .

Développement de thérapies anticancéreuses efficaces

L'étude souligne l'importance d'intégrer des inhibiteurs de tyrosine kinase halogénés-pyrrolo[2,3-d]pyrimidine dans le développement de thérapies anticancéreuses efficaces . Elle présente un nouveau composé avec des perspectives d'optimisation clinique future .

Mécanisme D'action

Mode of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes .

Biochemical Pathways

Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .

Pharmacokinetics

Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

Similar compounds have shown cytotoxic activities against certain cancer cell lines .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential .

Cellular Effects

The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes .

Dosage Effects in Animal Models

The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels .

Transport and Distribution

Within cells and tissues, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components .

Subcellular Localization

The subcellular localization of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity .

Propriétés

IUPAC Name |

methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKMQQAAAJJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC(=C12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

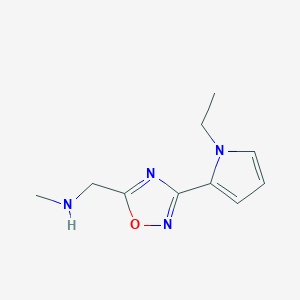

![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)

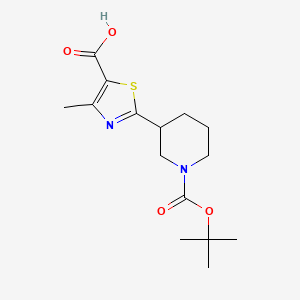

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

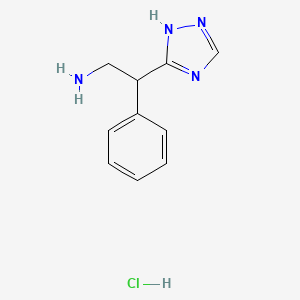

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)